Antiviral agent 56

Description

Properties

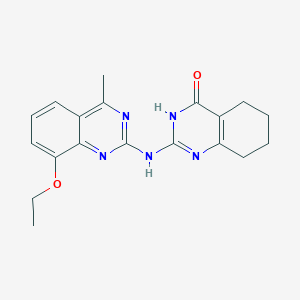

IUPAC Name |

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h6,8,10H,3-5,7,9H2,1-2H3,(H2,20,21,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVLFSYWOLAWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=C(CCCC4)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Elucidation of a Novel Antiviral Agent: A Technical Overview of Compound 56

Disclaimer: The compound designated "Antiviral agent 56" is not described in the available scientific literature. This document serves as a representative technical guide, using the well-characterized antiviral agent Remdesivir (GS-5734) as a surrogate to illustrate the requested data presentation, experimental protocols, and visualizations. All data and pathways described herein pertain to Remdesivir.

Introduction and Discovery

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a C-adenosine nucleoside analog. Its development was initiated by Gilead Sciences as part of a program to identify broad-spectrum antiviral agents targeting RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. The initial discovery efforts focused on screening a library of nucleoside analogs for potent activity against emerging viral threats. Remdesivir emerged as a lead candidate due to its significant inhibitory effects against a wide range of viruses, including Coronaviridae (such as SARS-CoV and MERS-CoV) and Filoviridae (such as Ebola virus), in both in vitro and in vivo models.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of Remdesivir has been quantified across various cell lines and viral strains. The key metrics include the half-maximal effective concentration (EC50), which measures the drug's potency in inhibiting viral replication, and the half-maximal cytotoxic concentration (CC50), which assesses its toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of Remdesivir (GS-5734) Against Various RNA Viruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.01 | >10 | >1000 | |

| Coronaviridae | SARS-CoV | HAE | 0.07 | >10 | >140 | |

| Coronaviridae | MERS-CoV | HAE | 0.07 | >10 | >140 | |

| Filoviridae | Ebola Virus (EBOV) | Huh-7 | 0.086 | 19.8 | 230 | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.069 | >10 | >145 |

Mechanism of Action: A Signaling Pathway Perspective

Remdesivir is a prodrug that requires metabolic activation to its pharmacologically active form, a nucleoside triphosphate analog (GS-443902). Once inside the host cell, it undergoes a series of enzymatic conversions. The active triphosphate form then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural ATP substrate and is incorporated into the nascent viral RNA strand. Crucially, after incorporation, the drug causes delayed chain termination, effectively halting the synthesis of new viral RNA genomes.

Caption: Metabolic activation and mechanism of action of Remdesivir.

Experimental Protocols

This protocol outlines a standard method for determining the EC50 of an antiviral compound against a target virus in a specific cell line.

Caption: Workflow for a typical in vitro antiviral activity assay.

Detailed Steps:

-

Cell Culture: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded into 96-well microplates at a density of 1-2 x 10^4 cells per well and incubated overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Preparation: A stock solution of the antiviral agent is serially diluted in cell culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

-

Infection: The cell culture medium is removed from the plates, and cells are inoculated with the virus at a multiplicity of infection (MOI) of 0.05.

-

Treatment: Immediately following infection, the prepared compound dilutions are added to the respective wells. Control wells (virus only, cells only) are included.

-

Incubation: Plates are incubated for 48 to 72 hours at 37°C.

-

Quantification: The antiviral effect is determined. This can be done by:

-

CPE Reduction Assay: Visual scoring of virus-induced cytopathic effect (CPE) and staining with crystal violet.

-

RT-qPCR: Extracting RNA from the cell supernatant and quantifying viral genome copies using reverse transcription-quantitative PCR.

-

-

Analysis: The percentage of viral inhibition is calculated relative to the virus control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic regression model.

This protocol is essential for assessing the toxicity of the compound to the host cells.

Caption: Workflow for determining compound cytotoxicity.

Detailed Steps:

-

Cell Seeding: Cells are seeded in 96-well plates identically to the antiviral assay.

-

Compound Treatment: The same serial dilutions of the compound are added to wells containing uninfected cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay to ensure comparable conditions.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Analysis: The luminescence signal is read using a plate reader. The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by fitting the dose-response data to a non-linear regression model.

Conclusion

Remdesivir (GS-5734) serves as a paradigm for modern antiviral drug discovery. Its development from initial screening to clinical application highlights the importance of a multi-faceted evaluation process, including robust in vitro potency and cytotoxicity testing, and a deep understanding of its molecular mechanism of action. The protocols and data presented provide a framework for the characterization of novel antiviral agents like the hypothetical "Antiviral agent 56."

"Antiviral agent 56" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for research and informational purposes only. Antiviral agent 56 is not intended for human use, and we do not sell to patients.[1][2]

Introduction

Antiviral agent 56, also known as Compound 4, is an antiviral compound with demonstrated activity against the Human Immunodeficiency Virus (HIV).[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of Antiviral agent 56 are summarized in the tables below, providing a clear reference for its chemical identity and physical attributes.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 524055-95-6[1] |

| Molecular Formula | C19H21N5O2[1] |

| Molecular Weight | 351.40 g/mol |

| SMILES | O=C1C2=C(CCCC2)N=C(NC2N=C(C)C3C=CC=C(C=3N=2)OCC)N1 |

| HS Tariff Code | 2934.99.9001 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid powder |

Biological Activity and Mechanism of Action

Antiviral agent 56 has been identified as an anti-HIV agent. The precise mechanism of action is a critical area for ongoing research. Generally, antiviral agents function by targeting specific stages of the viral life cycle. These stages can include:

-

Viral attachment and entry into the host cell

-

Uncoating of the viral genome

-

Synthesis of viral messenger RNA (mRNA)

-

Translation of mRNA into viral proteins

-

Replication of the viral genome (RNA or DNA)

-

Maturation and assembly of new viral particles

-

Release of new viruses from the host cell

The development of effective antiviral therapies often involves targeting viral-specific enzymes or processes to minimize effects on the host cell. For instance, many antiviral drugs are nucleoside analogues that inhibit viral DNA or RNA polymerases. Others may act as protease inhibitors, preventing the maturation of viral proteins.

The logical workflow for identifying the mechanism of action for a novel antiviral compound like Antiviral agent 56 is depicted in the following diagram.

References

The Core Mechanism of Maraviroc: A Technical Guide to a First-in-Class CCR5 Antagonist for HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc (brand names Selzentry, Celsentri) is an antiretroviral drug that represents a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the entry inhibitor class, specifically a C-C chemokine receptor type 5 (CCR5) antagonist, Maraviroc employs a unique mechanism of action by targeting a host cellular protein rather than a viral enzyme.[1] This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of Maraviroc's mechanism of action against HIV-1.

Mechanism of Action: Allosteric Modulation of CCR5

Maraviroc's primary mode of action is the selective and reversible binding to the human chemokine receptor CCR5, which is a co-receptor for the entry of R5-tropic HIV-1 into CD4+ T-cells.[2][3] Unlike competitive inhibitors, Maraviroc acts as a negative allosteric modulator.[3] It binds to a pocket within the transmembrane domains of the CCR5 receptor, distinct from the binding site of the viral envelope glycoprotein gp120.[4] This binding induces a conformational change in the CCR5 receptor, preventing the interaction between the V3 loop of gp120 and CCR5, a critical step for viral membrane fusion and subsequent entry into the host cell.

Signaling Pathway of HIV-1 Entry and Maraviroc Inhibition

The entry of R5-tropic HIV-1 into a host T-cell is a sequential process. Initially, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4. This initial binding triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction of gp120 with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. Maraviroc disrupts this cascade by binding to CCR5 and locking it in a conformation that is not recognized by gp120, thereby preventing viral entry.

Quantitative Efficacy Data

The clinical efficacy of Maraviroc has been demonstrated in several key clinical trials, most notably the MOTIVATE and MERIT studies. These trials provided quantitative data on the drug's ability to suppress viral load and increase CD4+ T-cell counts in both treatment-experienced and treatment-naïve patients infected with CCR5-tropic HIV-1.

Table 1: Virological Response to Maraviroc in Clinical Trials

| Trial (Patient Population) | Treatment Arm | N | Virologic Response (<50 copies/mL) at Week 48 | Mean CD4+ Cell Count Increase (cells/mm³) at Week 48 |

| MOTIVATE 1 & 2 (Treatment-Experienced) | Maraviroc (twice daily) + OBT | 426 | 45.6% - 48.5% | 124 |

| Placebo + OBT | 209 | 20.9% - 24.6% | 61 | |

| MERIT (Treatment-Naïve) | Maraviroc (twice daily) + ZDV/LAM | 360 | 65.3% | 170 |

| Efavirenz + ZDV/LAM | 361 | 69.3% | 144 |

OBT: Optimized Background Therapy; ZDV/LAM: Zidovudine/Lamivudine Data sourced from Lalezari et al. 2007, Nelson et al. 2007, and Saag et al. 2007.

Table 2: Maraviroc Binding Affinity and Antiviral Potency

| Parameter | Value | Description |

| IC50 (MIP-1β binding) | 2 nM | Concentration of Maraviroc required to inhibit 50% of the binding of the natural CCR5 ligand MIP-1β. |

| EC90 (HIVBAL replication) | 1 nM | Concentration of Maraviroc required to inhibit 90% of the replication of the HIV-1 BAL strain in PM1 cells. |

| Kd (Binding Affinity to CCR5) | 0.18 ± 0.02 nM | Dissociation constant, indicating high-affinity binding to the CCR5 receptor. |

| Dissociation Half-life (t1/2) | 7.5 ± 0.7 h | The time taken for half of the Maraviroc molecules to dissociate from the CCR5 receptor. |

Data sourced from Wood and Armour 2005, and Gonsiorek et al. 2006.

Experimental Protocols

The development and clinical use of Maraviroc rely on specific experimental protocols to determine its efficacy and, crucially, to identify patients who are suitable candidates for treatment. The determination of HIV-1 co-receptor tropism is a mandatory prerequisite for prescribing Maraviroc.

HIV-1 Co-receptor Tropism Assays

These assays are essential to determine whether a patient's viral population uses the CCR5 co-receptor (R5-tropic), the CXCR4 co-receptor (X4-tropic), or both (dual/mixed-tropic). Maraviroc is only effective against R5-tropic HIV-1.

3.1.1. Phenotypic Tropism Assay (e.g., Trofile® Assay)

This assay is considered the gold standard for determining co-receptor tropism.

Methodology:

-

Sample Collection: Patient plasma containing HIV-1 is collected.

-

Viral RNA Extraction and Amplification: Viral RNA is extracted from the plasma. The env gene, which codes for the gp120 protein, is amplified by reverse transcription-polymerase chain reaction (RT-PCR).

-

Recombinant Virus Production: The amplified patient-derived env gene is inserted into a proviral vector that lacks its own env gene. These vectors are then used to transfect a cell line to produce pseudotyped viruses expressing the patient's gp120 on their surface.

-

Infection of Indicator Cell Lines: The pseudotyped viruses are used to infect two different indicator cell lines. One cell line expresses CD4 and CCR5, while the other expresses CD4 and CXCR4. These cell lines also contain a reporter gene (e.g., luciferase) that is activated upon successful viral entry.

-

Detection of Viral Entry: After a set incubation period, the cells are lysed, and the activity of the reporter gene is measured.

-

R5-tropic: Reporter gene activity is detected only in the CCR5-expressing cell line.

-

X4-tropic: Reporter gene activity is detected only in the CXCR4-expressing cell line.

-

Dual/Mixed-tropic: Reporter gene activity is detected in both cell lines.

-

3.1.2. Genotypic Tropism Assay

Genotypic assays predict co-receptor tropism based on the sequence of the V3 loop of the gp120 protein.

Methodology:

-

Sample Collection and Sequencing: Patient plasma or proviral DNA from peripheral blood mononuclear cells (PBMCs) is collected. The V3 region of the env gene is amplified and sequenced.

-

Bioinformatic Analysis: The V3 loop sequence is analyzed using a bioinformatics algorithm (e.g., geno2pheno[coreceptor], PSSM). These algorithms use the presence of specific amino acid residues and the overall charge of the V3 loop to predict whether the virus is likely to use CCR5 or CXCR4.

-

Tropism Prediction: The algorithm provides a prediction of R5, X4, or dual/mixed tropism.

Experimental Workflow for Phenotypic Tropism Assay

Conclusion

Maraviroc's mechanism of action as a CCR5 antagonist provides a powerful tool in the armamentarium against HIV-1. By targeting a host cell component, it offers a distinct resistance profile compared to traditional antiretrovirals that target viral enzymes. The successful clinical application of Maraviroc is a testament to the importance of understanding the intricate molecular details of viral-host interactions and the development of sophisticated experimental protocols to guide personalized medicine in the treatment of HIV-1 infection. Continued research into the nuances of CCR5-gp120 interactions and potential resistance mechanisms will be crucial for optimizing the use of this and future entry inhibitors.

References

In Vitro Antiviral Spectrum of Antiviral Agent 56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 56 is a novel synthetic small molecule inhibitor currently under investigation for its broad-spectrum antiviral activity. This document provides a comprehensive overview of its in vitro antiviral profile, detailing its efficacy against a range of viral pathogens, the methodologies employed for its evaluation, and its putative mechanism of action. The data presented herein is intended to support further research and development of Antiviral Agent 56 as a potential therapeutic agent.

Quantitative Antiviral Activity

The antiviral potency of Antiviral Agent 56 was evaluated against a panel of RNA and DNA viruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined for each virus. All experiments were conducted in triplicate.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.85 | >100 | >117.6 |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.23 | >100 | >81.3 |

| Flaviviridae | Zika Virus | Huh-7 | 2.5 | >100 | >40 |

| Picornaviridae | Rhinovirus 14 | HeLa | 3.1 | >100 | >32.2 |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Vero | 5.7 | >100 | >17.5 |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 4.2 | >100 | >23.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby canine kidney (MDCK), Vero E6, Huh-7, HeLa, Vero, and HEp-2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Viruses: Influenza A/Puerto Rico/8/34 (H1N1), SARS-CoV-2 (USA-WA1/2020), Zika Virus (MR 766), Rhinovirus 14 (ATCC VR-284), Herpes Simplex Virus-1 (ATCC VR-1493), and Respiratory Syncytial Virus (A2 strain) were propagated and titered in their respective permissive cell lines.

Cytotoxicity Assay

The cytotoxicity of Antiviral Agent 56 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Confluent cell monolayers in 96-well plates were treated with serial dilutions of the compound for 72 hours. The MTT reagent was then added, and the resulting formazan crystals were solubilized. The absorbance was measured at 570 nm to determine cell viability. The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.

Antiviral Activity Assays

-

Plaque Reduction Assay (for Influenza A, HSV-1, RSV): Confluent cell monolayers were infected with the respective virus in the presence of serial dilutions of Antiviral Agent 56. After incubation, the cells were overlaid with a medium containing agarose and the compound. Plaques were allowed to develop and were then visualized by crystal violet staining. The EC50 was determined as the concentration of the compound that inhibited plaque formation by 50% compared to the untreated control.[1]

-

Cytopathic Effect (CPE) Inhibition Assay (for SARS-CoV-2, Zika Virus, Rhinovirus): Cells were seeded in 96-well plates and infected with the virus in the presence of varying concentrations of Antiviral Agent 56. After incubation, the cytopathic effect was visually scored. Alternatively, cell viability was quantified using the MTT assay. The EC50 was calculated as the compound concentration that provided 50% protection from virus-induced CPE.

Mechanism of Action: Inhibition of Host-Cell Kinase Signaling

Preliminary studies suggest that Antiviral Agent 56 exerts its broad-spectrum antiviral activity by targeting a host-cell signaling pathway essential for the replication of a wide range of viruses.[2] Specifically, it is a potent inhibitor of a cellular kinase (CK1α), which disrupts the phosphorylation cascade required for viral protein synthesis and assembly.

Caption: Proposed mechanism of Antiviral Agent 56.

Experimental Workflow: High-Throughput Screening

The discovery of Antiviral Agent 56 was facilitated by a high-throughput screening (HTS) campaign designed to identify inhibitors of viral replication. The general workflow for this HTS is depicted below.

Caption: High-throughput screening workflow for antiviral discovery.

References

An In-depth Technical Guide on the Cytotoxicity and Therapeutic Index of Antiviral Agent 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel investigational compound, "Antiviral Agent 56." The document details the methodologies used to assess its cytotoxicity and determine its therapeutic index, critical parameters in the early stages of antiviral drug development. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and putative signaling pathways to offer a complete picture of the agent's preclinical profile. The goal is to furnish researchers and drug development professionals with a clear and structured understanding of the foundational safety and efficacy metrics of Antiviral Agent 56.

Introduction

The discovery and development of new antiviral agents are paramount to addressing the global health challenges posed by viral infections. An ideal antiviral drug should exhibit high potency against the target virus while demonstrating minimal toxicity to the host cells, a relationship quantified by the therapeutic index.[1][2] This guide focuses on "Antiviral Agent 56," a novel compound identified in a high-throughput screening campaign. Herein, we present the core preclinical data related to its cytotoxicity and therapeutic window, providing a foundation for further development.

Quantitative Data Summary

The in vitro efficacy and cytotoxicity of Antiviral Agent 56 were evaluated against several clinically relevant viruses. The key parameters determined were the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting therapeutic index (TI), also known as the Selectivity Index (SI = CC50/EC50).

| Cell Line | Parameter | Antiviral Agent 56 | Control Drug (e.g., Acyclovir) |

| Vero E6 | CC50 (µM) | >300 | >400 |

| MDCK | CC50 (µM) | >300 | >400 |

| Huh-7 | CC50 (µM) | 275 | >400 |

Caption: Table 1. In Vitro Cytotoxicity of Antiviral Agent 56 in Various Cell Lines.

| Virus | Cell Line | Parameter | Antiviral Agent 56 | Control Drug | Therapeutic Index (SI) |

| Influenza A (H1N1) | MDCK | EC50 (µM) | 12.5 | 25 | >24 |

| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | EC50 (µM) | 9.8 | 5.2 | >30.6 |

| Hepatitis C Virus (HCV) | Huh-7 | EC50 (µM) | 15.2 | 8.1 | 18.1 |

Caption: Table 2. Antiviral Activity and Therapeutic Index of Antiviral Agent 56.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical data. The following sections outline the protocols used to generate the data presented above.

Cell Culture and Maintenance

Vero E6 (monkey kidney epithelial), MDCK (canine kidney epithelial), and Huh-7 (human hepatoma) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of Antiviral Agent 56 was determined using a tetrazolium-based colorimetric assay (MTT assay).

-

Cell Seeding : Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of Antiviral Agent 56 (e.g., from 0.1 µM to 300 µM). A vehicle control (0.1% DMSO) was also included.

-

Incubation : The plates were incubated for 72 hours at 37°C.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance was measured at 570 nm using a microplate reader.

-

Analysis : The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated using non-linear regression analysis from the dose-response curve.[3]

Antiviral Activity Assay (EC50 Determination)

The antiviral efficacy was determined using a plaque reduction or yield reduction assay, depending on the virus.

-

Cell Seeding : Confluent monolayers of the appropriate host cells were prepared in 24-well plates.

-

Infection : Cells were infected with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Treatment : After viral adsorption, the inoculum was removed, and the cells were washed with PBS. The medium was then replaced with an overlay medium (containing 1.2% methylcellulose) with serial dilutions of Antiviral Agent 56.

-

Incubation : Plates were incubated for a period suitable for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Staining : After incubation, the overlay was removed, and the cell monolayers were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

Data Acquisition : Plaques were counted visually or using an automated plate reader.

-

Analysis : The EC50 value, the concentration of the compound that inhibits plaque formation by 50% relative to the vehicle control, was calculated using non-linear regression.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner.

Caption: Experimental workflow for determining cytotoxicity and antiviral efficacy.

Antiviral agents often work by targeting specific stages of the viral life cycle.[1][4] Based on preliminary mechanistic studies, Antiviral Agent 56 is hypothesized to be a viral polymerase inhibitor. The diagram below illustrates this putative mechanism of action.

References

Antiviral Agent 56: A Comprehensive Technical Overview

Introduction

Antiviral Agent 56 represents a novel nucleoside analog demonstrating potent and broad-spectrum antiviral activity against a range of RNA viruses. This document provides an in-depth technical guide on its mechanism of action, preclinical data, and key experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Quantitative Data Summary

The in vitro efficacy and cytotoxicity of Antiviral Agent 56 have been evaluated across multiple cell lines and viral strains. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of Antiviral Agent 56

| Virus | Cell Line | EC50 (µM) |

| Influenza A/H1N1 | MDCK | 0.87 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 1.12 |

| SARS-CoV-2 | Vero E6 | 0.65 |

| Zika Virus | Huh-7 | 2.34 |

Table 2: Cytotoxicity Profile of Antiviral Agent 56

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MDCK | > 100 | > 115 |

| HEp-2 | > 100 | > 89 |

| Vero E6 | > 100 | > 154 |

| Huh-7 | > 100 | > 43 |

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Antiviral Agent 56 is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By mimicking a natural nucleotide, it is incorporated into the nascent viral RNA strand, leading to premature termination of transcription and replication.

Figure 1: Mechanism of action of Antiviral Agent 56.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Seeding: Plate a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate overnight.

-

Virus Inoculation: Remove the culture medium and inoculate the cells with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour to allow for viral adsorption.

-

Antiviral Treatment: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Antiviral Agent 56.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which varies depending on the virus.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the log concentration of the antiviral agent and fitting the data to a dose-response curve.

Figure 2: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Antiviral Agent 56 and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Logical Relationship: Efficacy and Safety Assessment

The development of a successful antiviral agent requires a balance between potent antiviral activity and minimal host cell toxicity. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for this assessment. A higher SI value indicates a more favorable therapeutic window.

Figure 4: Logical flow for assessing the therapeutic potential.

Unveiling the Target: A Technical Guide to the Mechanism of Action of Antiviral Agent 56 in the HIV Lifecycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus (HIV) presents a formidable challenge to global health, necessitating the continuous development of novel antiviral therapeutics. A critical step in the development of any new anti-HIV agent is the precise identification of its target within the viral lifecycle. This document provides a comprehensive technical overview of the methodologies employed to elucidate the mechanism of action for a novel investigational compound, designated Antiviral Agent 56. Through a systematic series of in vitro assays, the specific stage of the HIV-1 lifecycle inhibited by this agent is identified and characterized. This guide details the experimental protocols, presents the resulting quantitative data, and visualizes the investigative workflow and relevant biological pathways.

Introduction to the HIV-1 Lifecycle: A Landscape of Therapeutic Targets

The replication cycle of HIV-1 is a multi-stage process, each step of which represents a potential target for antiviral intervention. A comprehensive understanding of this lifecycle is fundamental to identifying the mechanism of action of new therapeutic agents. The key stages include:

-

Attachment and Entry: The process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a host T-cell. This is followed by a conformational change that allows gp120 to bind to a coreceptor, typically CCR5 or CXCR4. This dual binding facilitates the fusion of the viral and cellular membranes, mediated by the gp41 protein, allowing the viral capsid to enter the host cell's cytoplasm.

-

Reverse Transcription: Once inside the cell, the viral enzyme reverse transcriptase synthesizes a double-stranded DNA copy of the single-stranded viral RNA genome. This process is a hallmark of retroviruses and is a primary target for a major class of antiretroviral drugs.

-

Integration: The newly synthesized viral DNA is then transported to the nucleus and integrated into the host cell's genome by the viral enzyme integrase. At this point, the integrated viral DNA is known as a provirus.

-

Transcription and Translation: The host cell's own transcriptional machinery is then used to create viral RNA from the proviral DNA. This viral RNA serves both as the genome for new virus particles and as messenger RNA (mRNA) for the production of viral proteins.

-

Assembly, Budding, and Maturation: Viral RNA and proteins are assembled at the cell membrane. New, immature virus particles then bud from the host cell. In the final step, the viral enzyme protease cleaves long viral protein chains into their smaller, functional components, a process known as maturation, which results in infectious virions.

Experimental Workflow for Target Identification

To pinpoint the specific stage of the HIV-1 lifecycle inhibited by Antiviral Agent 56, a systematic, multi-assay approach was employed. The workflow is designed to sequentially evaluate the compound's effect on each major phase of viral replication.

Initial Screening of Antiviral Agent 56 Against Viral Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial screening of a novel compound, designated "Antiviral agent 56," for its inhibitory activity against a panel of viral polymerases. The core focus of this guide is to present the quantitative data derived from these initial studies, detail the experimental protocols utilized, and provide visual representations of the screening workflow and a proposed mechanism of action. The data herein suggest that Antiviral agent 56 exhibits potent and selective inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of Influenza A virus and Respiratory Syncytial Virus (RSV), warranting further investigation as a potential broad-spectrum antiviral therapeutic.

Introduction

Viral polymerases are essential enzymes for the replication of viral genomes, making them a prime target for antiviral drug development.[1][2] These enzymes, which include RNA-dependent RNA polymerases (RdRps), DNA polymerases, and reverse transcriptases, are often structurally and functionally distinct from host cell polymerases, allowing for the development of selective inhibitors with favorable safety profiles.[2] Antiviral agents that target these polymerases can be broadly categorized as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs).[1] NIs act as chain terminators after being incorporated into the nascent viral RNA or DNA strand, while NNIs typically bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.[3]

"Antiviral agent 56" is a novel synthetic small molecule. This whitepaper details the primary in vitro screening assays conducted to evaluate its inhibitory potential against a selection of viral polymerases.

Data Presentation: Inhibitory Activity of Antiviral Agent 56

The inhibitory activity of Antiviral agent 56 was assessed against a panel of recombinant viral polymerases. The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the polymerase activity, was determined for each enzyme.

Table 1: In Vitro Inhibitory Activity (IC50) of Antiviral Agent 56 against Viral Polymerases

| Viral Polymerase Target | Virus | Polymerase Type | IC50 (µM) |

| PA/PB1/PB2 Complex | Influenza A virus (H1N1) | RNA-dependent RNA polymerase | 0.85 |

| L protein | Respiratory Syncytial Virus (RSV) | RNA-dependent RNA polymerase | 1.20 |

| NS5B | Hepatitis C Virus (HCV) | RNA-dependent RNA polymerase | > 50 |

| 3Dpol | Poliovirus | RNA-dependent RNA polymerase | > 50 |

| UL54 | Human Cytomegalovirus (HCMV) | DNA polymerase | > 100 |

| Reverse Transcriptase | Human Immunodeficiency Virus (HIV-1) | RNA-dependent DNA polymerase | > 100 |

Table 2: Cellular Antiviral Activity (EC50) and Cytotoxicity (CC50) of Antiviral Agent 56

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A virus (H1N1) | MDCK | 1.5 | > 100 | > 66.7 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 2.8 | > 100 | > 35.7 |

Experimental Protocols

Recombinant Viral Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of Antiviral agent 56 on the enzymatic activity of purified viral polymerases.

-

Enzymes and Substrates: Recombinant viral polymerases were expressed and purified. The assays utilized appropriate biotinylated RNA or DNA templates and corresponding nucleotide triphosphates (NTPs or dNTPs), including a radiolabeled or fluorescently-labeled nucleotide.

-

Assay Procedure:

-

A reaction mixture containing the purified polymerase, the template, and a dilution series of Antiviral agent 56 (or vehicle control) in assay buffer was prepared in a 96-well plate.

-

The reaction was initiated by the addition of the NTP/dNTP mix.

-

The plate was incubated at the optimal temperature for the specific polymerase (e.g., 30°C for influenza polymerase) for a defined period (e.g., 60 minutes).

-

The reaction was stopped by the addition of EDTA.

-

The newly synthesized, labeled nucleic acid product was captured on a streptavidin-coated plate.

-

Unincorporated labeled nucleotides were washed away.

-

The amount of incorporated label was quantified using a suitable plate reader (e.g., scintillation counter or fluorescence reader).

-

-

Data Analysis: The percentage of inhibition was calculated relative to the vehicle control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Antiviral Assay

This assay evaluates the ability of Antiviral agent 56 to inhibit viral replication in a cellular context.

-

Cells and Viruses: Madin-Darby Canine Kidney (MDCK) cells were used for Influenza A virus, and Human epidermoid cancer (HEp-2) cells were used for RSV.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and incubated overnight to form a monolayer.

-

The cell culture medium was removed, and the cells were washed.

-

A serial dilution of Antiviral agent 56 was added to the cells, followed by a predetermined titer of the virus.

-

The plates were incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

The extent of viral replication was quantified by measuring the viral-induced cytopathic effect (CPE) or by quantifying viral protein (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR).

-

-

Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of Antiviral agent 56 that is toxic to the host cells.

-

Assay Procedure:

-

Cells were seeded in 96-well plates as in the antiviral assay.

-

A serial dilution of Antiviral agent 56 was added to the cells in the absence of any virus.

-

The plates were incubated for the same duration as the antiviral assay.

-

Cell viability was assessed using a standard method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the initial screening of Antiviral agent 56.

Caption: Workflow for antiviral agent screening.

Proposed Mechanism of Action

Based on the potent activity against RdRp-containing viruses, the following diagram proposes a putative mechanism of action for Antiviral agent 56, consistent with a non-nucleoside inhibitor.

Caption: Proposed allosteric inhibition of viral RdRp.

Conclusion and Future Directions

The initial screening of Antiviral agent 56 has identified it as a potent and selective inhibitor of Influenza A virus and Respiratory Syncytial Virus replication in vitro. The lack of activity against other viral polymerases, including those from HCV, Poliovirus, HCMV, and HIV-1, suggests a specific mechanism of action against the RdRp of these two respiratory viruses. The favorable selectivity index indicates a low potential for cytotoxicity at effective antiviral concentrations.

Future studies will focus on:

-

Confirming the mechanism of action through enzyme kinetic studies to determine if inhibition is competitive, non-competitive, or uncompetitive with respect to the NTP substrate.

-

Identifying the precise binding site on the viral RdRp complex through co-crystallography or cryo-electron microscopy.

-

Evaluating the efficacy of Antiviral agent 56 in preclinical animal models of influenza and RSV infection.

-

Assessing the potential for the development of viral resistance.

These initial findings position Antiviral agent 56 as a promising lead compound for the development of a novel therapeutic for the treatment of common and clinically significant respiratory viral infections.

References

Antiviral Agent 56 (AV-56): A Host-Directed Approach to Broad-Spectrum Viral Inhibition

An In-depth Technical Guide on the Mechanism of Action and Effects on Host Cell Factors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of novel and drug-resistant viral pathogens necessitates the development of new therapeutic strategies. One promising approach is the targeting of host cell factors that are essential for viral replication. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of resistance. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of a novel investigational antiviral compound, AV-56. AV-56 is a potent and selective inhibitor of the Raf/MEK/ERK signaling pathway, a central cellular cascade that is subverted by a wide range of viruses to facilitate their replication. This document details the quantitative antiviral activity of AV-56, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action through detailed signaling pathway and workflow diagrams.

Introduction to Antiviral Agent 56 (AV-56)

Antiviral Agent 56 (AV-56) is a small molecule inhibitor designed to target the host cell's Raf/MEK/ERK signaling cascade.[1][2] Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication.[3] The Raf/MEK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival, making it a prime target for viral manipulation.[4] By inhibiting this pathway, AV-56 disrupts a fundamental requirement for the replication of numerous viral pathogens, thereby exerting a broad-spectrum antiviral effect.[5] This host-directed approach is anticipated to be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.

Quantitative Data Summary

The antiviral activity and cytotoxicity of AV-56 have been evaluated against a panel of representative viruses in various cell lines. The key parameters determined are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of AV-56 Against Various Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A Virus (H1N1) | Calu-3 | 7.13 | >100 | >14.0 |

| Zika Virus (ZIKV) | Huh-7 | ~10 (Log reduction of 1-2) | >50 | >5.0 |

| Rift Valley Fever Virus (RVFV) | H2.35 | ~6.25 (in combination) | >50 | >8.0 |

| Murine Coronavirus (MHV) | L2 | ~5 (95-99% reduction) | >50 | >10.0 |

Table 2: Inhibition of Host Cell Factor Phosphorylation by AV-56

| Target | Cell Line | IC50 (µM) | Description |

| p-ERK1/2 | A549 | 0.07 (for MEK1) / 0.06 (for MEK2) | Inhibition of MEK1/2 leads to reduced phosphorylation of ERK1/2. |

Experimental Protocols

Detailed methodologies for the characterization of AV-56 are provided below. These protocols are essential for the reproducible evaluation of its antiviral efficacy and mechanism of action.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of AV-56 that is toxic to host cells, allowing for the calculation of the CC50.

Materials:

-

96-well cell culture plates

-

Host cells (e.g., A549, Vero)

-

Cell culture medium

-

AV-56 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of AV-56 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of AV-56. Include untreated cell controls.

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value by regression analysis.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of AV-56 to determine the EC50.

Materials:

-

24-well or 48-well cell culture plates

-

Host cells

-

Virus stock with a known titer

-

AV-56 stock solution

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet solution

Procedure:

-

Seed host cells in plates and grow to confluency.

-

Prepare serial dilutions of AV-56 in infection medium.

-

Pre-treat the cells with the AV-56 dilutions for a specified time (e.g., 1 hour).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI). Include a virus control (no drug) and a cell control (no virus, no drug).

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of AV-56.

-

Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

-

Collect the supernatant, which contains the progeny virus.

-

Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on fresh cell monolayers.

-

Calculate the percentage of virus inhibition for each AV-56 concentration compared to the virus control and determine the EC50 value by regression analysis.

Western Blot for ERK Phosphorylation

This assay is used to confirm the mechanism of action of AV-56 by measuring the inhibition of ERK phosphorylation.

Materials:

-

6-well cell culture plates

-

Host cells

-

AV-56 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to near confluency.

-

Treat the cells with various concentrations of AV-56 for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the reduction in ERK phosphorylation.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Raf/MEK/ERK signaling pathway and the point of inhibition by AV-56.

References

- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. disease-maps.io [disease-maps.io]

- 3. Frontiers | Exploiting Connections for Viral Replication [frontiersin.org]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 [frontiersin.org]

Application Notes and Protocols for Antiviral Agent 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral Agent 56 is a novel synthetic small molecule inhibitor targeting viral replication. These application notes provide detailed protocols for in vitro assays to determine its antiviral efficacy, cytotoxicity, and preliminary mechanism of action. The described methods include Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and a qPCR-based Viral Load Reduction Assay.

Data Presentation

The following tables summarize hypothetical quantitative data for Antiviral Agent 56 against various viruses, providing a clear structure for data comparison.

Table 1: In Vitro Antiviral Activity of Antiviral Agent 56

| Virus | Cell Line | Assay Type | EC50 (µM) |

| Influenza A/H1N1 | MDCK | CPE Inhibition | 0.85 |

| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.79 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 1.23 |

| SARS-CoV-2 | Vero E6 | qPCR | 0.62 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | > 50 |

EC50 (50% effective concentration) is the concentration of the agent that inhibits viral activity by 50%.

Table 2: Cytotoxicity and Selectivity Index of Antiviral Agent 56

| Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MDCK | 152 | Influenza A/H1N1 | 0.85 | 178.8 |

| HEp-2 | 189 | RSV | 1.23 | 153.7 |

| Vero E6 | 210 | SARS-CoV-2 | 0.62 | 338.7 |

| Vero | > 250 | HSV-1 | > 50 | - |

CC50 (50% cytotoxic concentration) is the concentration of the agent that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.[1][2] Compounds with an SI value ≥ 10 are generally considered active in vitro.[1]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of Antiviral Agent 56 to inhibit the virus-induced cell death (cytopathic effect).[3]

Materials:

-

Host cell line (e.g., A549, MDCK)[4]

-

Cell culture medium (e.g., MEM with 2% FBS)

-

Virus stock of known titer

-

Antiviral Agent 56

-

96-well cell culture plates

-

Crystal violet staining solution

Protocol:

-

Seed host cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of Antiviral Agent 56 in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound to the wells.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI), except for the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in at least 80% of the virus control wells.

-

Remove the medium, fix the cells, and stain with crystal violet solution.

-

Wash the plates to remove excess stain and allow them to dry.

-

Quantify the cell viability by measuring the absorbance at 540 nm.

-

Calculate the EC50 value by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line (e.g., Vero, MDCK)

-

Cell culture medium

-

Virus stock

-

Antiviral Agent 56

-

Semi-solid overlay medium (e.g., containing agar or carboxymethyl cellulose)

-

Crystal violet staining solution

Protocol:

-

Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of Antiviral Agent 56.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the respective compound concentrations.

-

Incubate the plates until visible plaques are formed.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

qPCR-based Viral Load Reduction Assay

This assay measures the reduction in viral nucleic acid in infected cells as an indicator of antiviral efficacy.

Materials:

-

Host cell line

-

Cell culture medium

-

Virus stock

-

Antiviral Agent 56

-

RNA/DNA extraction kit

-

RT-qPCR or qPCR reagents (primers, probes, master mix)

-

Real-time PCR instrument

Protocol:

-

Seed host cells in 24-well or 48-well plates and incubate overnight.

-

Treat the cells with serial dilutions of Antiviral Agent 56 for a specified period.

-

Infect the cells with the virus.

-

At the end of the incubation period, harvest the cells or supernatant.

-

Extract viral RNA or DNA using an appropriate kit.

-

Perform RT-qPCR (for RNA viruses) or qPCR (for DNA viruses) to quantify the viral genome copies.

-

The EC50 is determined by the concentration of the compound that reduces the viral nucleic acid level by 50%.

Visualizations

Antiviral Drug Development Workflow

References

Application Notes: Cell Culture Models for Testing Antiviral Agent 56

Product: Antiviral Agent 56 (AVA-56)

Target: Influenza A Virus (IAV) RNA-dependent RNA polymerase (RdRp)

For Research Use Only.

Introduction

Antiviral Agent 56 (AVA-56) is a novel, potent, and selective small molecule inhibitor of the Influenza A Virus (IAV) RNA-dependent RNA polymerase (RdRp). The viral RdRp is an essential enzyme complex that catalyzes the replication and transcription of the viral RNA genome within the host cell.[1][2] AVA-56 is designed to interfere with this process, thereby halting viral propagation.[1][2][3]

Effective preclinical evaluation of new antiviral compounds requires robust and reproducible in vitro models that accurately reflect antiviral activity and potential cytotoxicity. This document provides detailed protocols for testing the efficacy and cytotoxicity of AVA-56 using two standard cell culture models: Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells. MDCK cells are a widely used and highly permissive cell line for the propagation and quantification of IAV. A549 cells, being of human lung origin, offer a more physiologically relevant model for studying a respiratory pathogen like influenza.

The protocols outlined below describe methods for determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of AVA-56. These values are used to calculate the Selectivity Index (SI = CC50/EC50), a critical parameter for assessing the therapeutic potential of an antiviral agent.

Mechanism of Action of AVA-56

AVA-56 acts as a non-nucleoside inhibitor that allosterically targets the PA subunit of the heterotrimeric RdRp complex (PA, PB1, PB2). By binding to a conserved pocket on the PA subunit, AVA-56 induces a conformational change that disrupts the polymerase's ability to initiate RNA synthesis, effectively terminating viral genome replication and transcription.

Caption: Mechanism of Action of Antiviral Agent 56 (AVA-56).

Data Presentation

Quantitative data for AVA-56's cytotoxicity and antiviral efficacy are summarized below. The CC50 value represents the concentration at which 50% cell death is observed. The EC50 value is the concentration required to inhibit 50% of the viral cytopathic effect (CPE) or plaque formation. The Selectivity Index (SI) is a crucial measure of the compound's therapeutic window.

Table 1: Cytotoxicity of Antiviral Agent 56 (AVA-56)

| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) |

|---|---|---|---|

| MDCK | MTT Assay | 72 | > 100 |

| A549 | MTT Assay | 72 | 95.4 |

Table 2: Antiviral Efficacy of Antiviral Agent 56 (AVA-56) against IAV (H1N1)

| Cell Line | Assay Method | MOI | EC50 (µM) |

|---|---|---|---|

| MDCK | Plaque Reduction | 0.01 | 0.25 |

| A549 | TCID50 | 0.01 | 0.41 |

Table 3: Selectivity Index (SI) of Antiviral Agent 56 (AVA-56)

| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|

| MDCK | > 100 | 0.25 | > 400 |

| A549 | 95.4 | 0.41 | 232.7 |

Experimental Protocols

The following section provides detailed protocols for evaluating AVA-56.

Caption: General experimental workflow for antiviral testing.

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of AVA-56 that is toxic to the host cells. It is essential for distinguishing between antiviral effects and compound-induced cell death.

Materials:

-

MDCK or A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Antiviral Agent 56 (AVA-56), stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 96-well plates with 1 x 10^4 cells (MDCK or A549) per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of AVA-56 in culture medium (e.g., from 100 µM to 0.1 µM). Include a "cells only" control (medium with DMSO equivalent to the highest drug concentration) and a "medium only" blank.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the ability of an antiviral agent to inhibit the production of infectious virus particles.

Materials:

-

Confluent MDCK cells in 12-well plates

-

Influenza A virus stock (e.g., A/PR/8/34 H1N1), titer predetermined

-

AVA-56 serial dilutions

-

Infection Medium: DMEM with 0.3% BSA and TPCK-treated trypsin (1 µg/mL)

-

Overlay Medium: 1.2% Avicel mixed 1:1 with 2x MEM containing TPCK-trypsin

-

Crystal Violet solution (0.1% in 10% formaldehyde)

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) and incubate overnight to reach confluency.

-

Virus-Compound Incubation: In separate tubes, mix a constant amount of IAV (to yield 50-100 plaques/well) with an equal volume of each AVA-56 serial dilution. Also, prepare a "virus only" control. Incubate the mixtures for 1 hour at 37°C.

-

Infection: Wash the confluent MDCK cell monolayers twice with PBS. Inoculate the cells with 200 µL of the virus-compound mixtures.

-

Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for virus adsorption.

-

Overlay: Aspirate the inoculum and add 2 mL of the semi-solid overlay medium to each well. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Staining: Aspirate the overlay and fix/stain the cells with Crystal Violet solution for 20-30 minutes. Gently wash the plates with water and allow them to dry.

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. The EC50 is the concentration of AVA-56 that reduces the plaque count by 50%.

Protocol 3: Antiviral TCID50 Inhibition Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is an endpoint dilution method used to quantify viral titers and assess the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

-

Confluent A549 cells in 96-well plates

-

Influenza A virus stock

-

AVA-56 serial dilutions

-

Infection Medium: DMEM with 0.3% BSA and TPCK-treated trypsin (0.5 µg/mL for A549 cells)

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Treatment: Remove the medium and add 50 µL of medium containing serial dilutions of AVA-56 to the wells. Include "virus control" (no drug) and "cell control" (no drug, no virus) wells.

-

Infection: Add 50 µL of IAV diluted to 100 TCID50 per well to all wells except the "cell control" wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 90-100% of the "virus control" wells.

-

Staining: Discard the supernatant, wash the wells with PBS, and stain the remaining viable cells with Crystal Violet solution for 10 minutes. Wash away excess stain with water and let the plate dry.

-

Data Acquisition: Solubilize the stain (e.g., with methanol) and read the absorbance at 570 nm, or visually score each well for the presence or absence of CPE.

-

Analysis: Calculate the percentage of CPE inhibition for each drug concentration compared to the virus control. The EC50 is the concentration of AVA-56 that protects 50% of the cells from CPE.

References

Application Notes and Protocols for Antiviral Agent 56

For Researchers, Scientists, and Drug Development Professionals

These application notes provide protocols for the experimental use of Antiviral Agent 56 (also known as Compound 4), a compound with demonstrated anti-HIV activity. The following information is based on publicly available data and established methodologies for antiviral drug testing.

Compound Information

| Property | Value | Source |

| CAS Number | 524055-95-6 | Publicly available chemical databases |

| Molecular Formula | C₁₉H₂₁N₅O₂ | Publicly available chemical databases |

| Molecular Weight | 351.4 g/mol | Publicly available chemical databases |

Solubility Data

For effective experimental use, proper dissolution of Antiviral Agent 56 is critical. The following table summarizes the known solubility information.

| Solvent | Concentration | Method to Enhance Solubility |

| Dimethyl Sulfoxide (DMSO) | 3.33 mg/mL (9.48 mM) | Ultrasonic and warming, heat to 60°C |

Note: It is recommended to prepare a concentrated stock solution in DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

Experimental Protocols

The following are representative protocols for evaluating the anti-HIV activity of Antiviral Agent 56. These are based on standard assays used in the field. Researchers should adapt these protocols to their specific cell lines, virus strains, and laboratory conditions.

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol describes a method to determine the in vitro efficacy of Antiviral Agent 56 against HIV-1 by measuring the level of the viral core protein p24 in the supernatant of infected cells.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)

-

Antiviral Agent 56

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Compound Preparation: Prepare a serial dilution of Antiviral Agent 56 in complete medium. The final concentrations should typically range from nanomolar to micromolar levels. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-drug virus control.

-

Infection: Add 50 µL of the appropriate HIV-1 strain (at a multiplicity of infection of 0.01-0.1) to each well, except for the uninfected cell control wells.

-

Treatment: Immediately after infection, add 50 µL of the diluted Antiviral Agent 56 or control solutions to the respective wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.

-

p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of viral inhibition for each concentration of Antiviral Agent 56 compared to the virus control. Determine the 50% effective concentration (EC₅₀) using a dose-response curve fitting software.

In Vivo Efficacy Study in a Humanized Mouse Model

This protocol provides a general framework for evaluating the in vivo antiviral efficacy of Antiviral Agent 56 in a humanized mouse model of HIV infection.

Materials:

-

Humanized mice (e.g., BLT mice)

-

HIV-1 strain adapted for in vivo use

-

Antiviral Agent 56 formulated for in vivo administration

-

Vehicle control

-

Blood collection supplies

-

Equipment for quantifying viral load (e.g., RT-qPCR)

Procedure:

-

Animal Acclimation: Acclimate the humanized mice to the facility for at least one week before the start of the experiment.

-

Infection: Infect the mice with a known titer of HIV-1 via an appropriate route (e.g., intravenous or intraperitoneal injection).

-

Treatment Initiation: At a predetermined time post-infection (e.g., when viral load is established), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Antiviral Agent 56 at various dosages and schedules (e.g., once or twice daily) via a suitable route (e.g., oral gavage, subcutaneous injection). The control group should receive the vehicle.

-

Monitoring: Monitor the health of the animals daily.

-

Viral Load Measurement: Collect blood samples at regular intervals (e.g., weekly) and quantify the plasma HIV-1 RNA levels using RT-qPCR.

-

Immunological Monitoring: At the end of the study, tissues can be collected to assess the impact of the treatment on viral reservoirs and immune cell populations (e.g., CD4+ T cell counts).

-

Data Analysis: Compare the viral load and CD4+ T cell counts between the treatment and control groups to determine the in vivo efficacy of Antiviral Agent 56.

Visualizations

The following diagrams illustrate a general workflow for antiviral drug screening and a key signaling pathway in HIV infection that could be a potential target for antiviral agents.

Disclaimer: The provided protocols and diagrams are for illustrative purposes and are based on general knowledge. Specific experimental conditions for "Antiviral agent 56" may vary and should be optimized by the end-user. Due to the limited publicly available information on this specific compound, researchers are advised to consult any primary literature or patents associated with "Antiviral agent 56" (or "Compound 4," CAS 524055-95-6) for more detailed and specific guidance.

Application Notes & Protocols for Measuring the Efficacy of Antiviral Agent 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 56 is a compound that has demonstrated potential antiviral properties, including activity against HIV.[1][2] To rigorously evaluate the efficacy of this and other novel antiviral candidates, a standardized set of in vitro assays is essential. These application notes provide detailed protocols for quantifying the inhibitory activity of "Antiviral agent 56" against a generic cytopathic, plaque-forming virus, a common model in early-stage antiviral research.

The described methodologies enable the determination of key efficacy parameters, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together are used to calculate the selectivity index (SI). A high SI is a critical indicator of a promising antiviral compound, signifying that the agent is effective at inhibiting viral replication at concentrations that are not harmful to the host cells.[3] The protocols provided herein are foundational for the preclinical assessment of antiviral drug candidates.[4][5]

Key Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques. The concentration of the antiviral agent that reduces the number of plaques by 50% is the IC50 value.

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

Antiviral agent 56 stock solution

-

Semi-solid overlay (e.g., 1% methylcellulose in growth medium)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2 overnight.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of Antiviral agent 56 in serum-free medium. The concentration range should bracket the expected IC50.

-

Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

-

Neutralization Reaction: Mix equal volumes of each compound dilution with the diluted virus. As a control, mix the diluted virus with an equal volume of serum-free medium (no compound). Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 200 µL of the virus-compound mixtures.

-

Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

-